molecular formula C18H22 B1581589 1,2-Bis(3,4-dimethylphenyl)ethane CAS No. 34101-86-5

1,2-Bis(3,4-dimethylphenyl)ethane

Cat. No.: B1581589
CAS No.: 34101-86-5
M. Wt: 238.4 g/mol
InChI Key: MOPBWASVAUDDTC-UHFFFAOYSA-N
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Description

1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) is a colorless crystalline solid . It is a chemical compound with the molecular formula C18H22 .


Synthesis Analysis

DMPE can be effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3 . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .


Molecular Structure Analysis

The molecular structure of DMPE is based on structures generated from information available in ECHA’s databases . The molecular weight of DMPE is 238.37 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of DMPE is the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .


Physical and Chemical Properties Analysis

DMPE is a colorless crystalline solid . It has a molecular weight of 238.37 .

Scientific Research Applications

Crystal Structure Analysis

  • Ethane Bond Length Studies : Research on compounds like 1,2-bis(3,4-dimethylphenyl)ethane has contributed to understanding ethane bond lengths. Crystal structures of related compounds were determined using X-ray diffraction, highlighting the effects of torsional vibration on bond length and temperature dependence (Harada & Ogawa, 2001).

Chemical Synthesis

  • Effective Synthesis Processes : The compound has been synthesized through processes like Friedel-Crafts alkylation, revealing insights into chemical synthesis methods and catalysts used (Takahashi et al., 1995).

Ionic Liquid Applications

  • Clean Preparation in Ionic Liquids : The synthesis of this compound using ionic liquids at room temperature showcases the potential for cleaner, more efficient chemical processes (Zou & Wang, 2006).

Conformational Analysis

  • Conformational Behavior Study : Research on related compounds informs about the conformational behavior of complex molecules, which is crucial in understanding molecular interactions and stability (Dougherty et al., 1978).

Novel Compound Synthesis

  • Pathways to New Compounds : Studies on this compound have led to the development of new chemical pathways and syntheses, expanding the range of available compounds (Pawluć et al., 2006).

Molecular Engineering

  • Supramolecular Assemblies : The compound plays a role in the study of supramolecular assemblies, contributing to the field of crystal engineering and the understanding of complex molecular systems (Arora & Pedireddi, 2003).

Electrocatalysis Research

  • Electrochemical Properties : Research into the electrochemical behavior of related compounds aids in the development of electrocatalysis, a field crucial for energy conversion processes (Kunai et al., 1992).

Material Science Applications

  • Liquid Crystal Studies : Studies involving similar compounds have contributed to the understanding of liquid crystals, which are vital in various display technologies (Horie et al., 2001).

Safety and Hazards

When handling DMPE, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPBWASVAUDDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074619
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34101-86-5
Record name 1,2-Bis(3,4-dimethylphenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34101-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?

A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of this compound when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of this compound [].

Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of this compound?

A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing this compound via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards this compound formation during the alkylation reaction [].

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